molecular formula C7H7NO3 B1589940 5-(Hydroxymethyl)picolinic acid CAS No. 39977-41-8

5-(Hydroxymethyl)picolinic acid

Cat. No. B1589940
CAS RN: 39977-41-8
M. Wt: 153.14 g/mol
InChI Key: JFOQWSKCLFWNSW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)picolinic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is also known as 5-(hydroxymethyl)-2-pyridinecarboxylic acid . The compound is typically stored in a refrigerator and appears as a white to yellow to pale-brown solid .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)picolinic acid involves several steps. One method involves the concentration of a mixture to about 20 mL, which is then cooled. The precipitated acid is collected by filtration, yielding 2-Carboxy-5-hydroxymethylpyridine in 97% yield (6.1 g). A portion of this is recrystallized from H2O to obtain an analytical sample .


Molecular Structure Analysis

The molecular structure of 5-(Hydroxymethyl)picolinic acid contains a total of 18 bonds. These include 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, 1 primary alcohol, and 1 Pyridine .


Physical And Chemical Properties Analysis

5-(Hydroxymethyl)picolinic acid is a white to yellow to pale-brown solid . It has a molecular weight of 153.14 and a molecular formula of C7H7NO3 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Safety and Hazards

The safety information for 5-(Hydroxymethyl)picolinic acid indicates that it has several hazard statements, including H302, H315, H319, H335 . The precautionary statements include P261 . The compound is typically stored in a refrigerator and its physical form is a white to yellow to pale-brown solid .

Future Directions

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 5-(Hydroxymethyl)picolinic acid.

properties

IUPAC Name

5-(hydroxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOQWSKCLFWNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542789
Record name 5-(Hydroxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)picolinic acid

CAS RN

39977-41-8
Record name 5-(Hydroxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Formyl-5-hydroxymethylpyridine (5.7 g, 0.042 mol) was dissolved in 40 mL of H2O and treated with 10 mL of aqueous 30% H2O2 at room temperature for 16 h. The mixture was concentrated to about 20 mL and cooled, and the precipitated acid was collected by filtration. 2-Carboxy-5-hydroxymethylpyridine was obtained in 97% yield (6.1 g). A portion was recrystallized from H2O to obtain an analytical sample. These white crystals sublimed at about 220° C., IR (mull) 3200, 1670, 1600, 1380, 1070, 870, 850, 800 cm-1 ; 1H NMR (Me2SO-d6) δ4.73 (s, 2, CH2OH), 7.9-8.2 (m, 2, 3', 4'--H), 8.67 (m, 1, 6'--H); MS calcd for C7H7NO3 153.0426, found 153.0429.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of LiBH4 (1.53 g, 70 mmol) in THF (30 ml) was slowly added to a solution of pyridine-2,5-dicarboxylic acid 5-methyl ester (2.5 g, 14 mmol) in dry THF (30 ml) at 0° C. and under an argon atmosphere. The reaction mixture was stirred for a further 2 h at r.t., then chilled to 0° C. and treated with 2 N HCl (40 ml). The reaction mixture was filtered, concentrated under reduced pressure and crystallized from MeOH: 340 mg;
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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